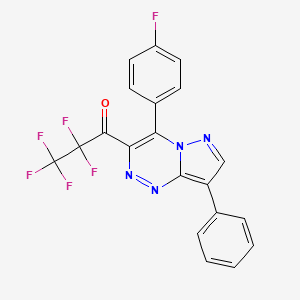

1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro-

Description

The compound 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-2,2,3,3,3-pentafluoro- is a fluorinated heterocyclic molecule featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a 4-fluorophenyl group at position 4 and a phenyl group at position 6. The 1-propanone moiety is modified with five fluorine atoms at the 2,2,3,3,3 positions, enhancing its electronegativity and lipophilicity.

The pyrazolo-triazine scaffold distinguishes it from simpler pyrazoline derivatives (e.g., dihydro-pyrazoles in ), while the fluorine-rich substituents may influence stability, solubility, and intermolecular interactions .

Properties

CAS No. |

72307-48-3 |

|---|---|

Molecular Formula |

C20H10F6N4O |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoro-1-[4-(4-fluorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]propan-1-one |

InChI |

InChI=1S/C20H10F6N4O/c21-13-8-6-12(7-9-13)16-15(17(31)19(22,23)20(24,25)26)28-29-18-14(10-27-30(16)18)11-4-2-1-3-5-11/h1-10H |

InChI Key |

DRRQILIGDQBMTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C4=CC=C(C=C4)F)C(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and pyrazolo-triazine precursors. Common synthetic routes may involve:

Nucleophilic substitution reactions: Using fluorinated aromatic compounds as substrates.

Cyclization reactions: Forming the pyrazolo-triazine core structure.

Ketone formation: Introducing the propanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential for development as a pharmaceutical agent. Research has suggested that derivatives of triazines and pyrazoles exhibit significant biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of fluorine atoms can enhance the lipophilicity of the compound, potentially improving its antibacterial and antifungal activities against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Agrochemicals

Given the structural motifs present in this compound, it may also serve as a lead in developing agrochemicals. Pyrazole derivatives have been explored for their herbicidal and insecticidal properties. The fluorinated groups can contribute to increased potency and selectivity in pest control applications.

Material Science

The unique physical properties of fluorinated compounds make them suitable for applications in material science:

- Fluoropolymer Development : The compound could be used as a precursor for synthesizing high-performance polymers with enhanced thermal stability and chemical resistance.

- Nanotechnology : Its potential use in nanomaterials could involve the creation of nanoparticles for drug delivery systems or as catalysts in various chemical reactions.

Case Study 1: Antitumor Activity

A study investigated the synthesis of pyrazolo[5,1-c][1,2,4]triazines and their derivatives. Results indicated that certain compounds exhibited cytotoxic effects on cancer cell lines through the inhibition of specific kinases involved in tumor growth. The incorporation of fluorinated groups was critical to enhancing these effects .

Case Study 2: Antimicrobial Efficacy

Research conducted on various triazine derivatives showed promising results against bacterial strains. The study highlighted that compounds containing fluorinated phenyl groups demonstrated higher antibacterial activity compared to their non-fluorinated counterparts. This suggests that the unique electronic properties imparted by fluorination play a significant role in biological interactions .

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,3,3,3-pentafluoro- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Signal transduction pathways: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Structural Analogues from N-Substituted Pyrazolines ()

Four N-substituted pyrazoline compounds reported in share partial structural motifs with the target compound:

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1)

- 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4)

Key Differences:

Comparison with Pesticide Pyrazole Derivatives ()

Pyrazole-based pesticides like fipronil and ethiprole () share a pyrazole backbone but differ in substituents and applications:

| Feature | Target Compound | Fipronil/Ethiprole (Pesticides) |

|---|---|---|

| Core Structure | Pyrazolo-triazine | Simple pyrazole ring |

| Key Substituents | Pentafluoro-propanone, phenyl, 4-fluorophenyl | Trifluoromethyl, sulfinyl, dichloro-phenyl groups |

| Bioactivity | Not specified (likely research chemical) | Insecticidal (GABA receptor antagonists) |

The target’s triazine ring and fluorine density suggest divergent reactivity and target specificity compared to sulfinyl-containing pesticides. Fluorination may reduce environmental persistence compared to chlorine/bromine in pesticides but increase hydrophobicity .

Lumping Strategy Implications ()

In chemical modeling, the lumping strategy groups structurally similar compounds. The target’s unique pyrazolo-triazine core and pentafluoro groups may exclude it from being lumped with simpler pyrazolines (e.g., ) or pesticides (). However, its 4-fluorophenyl substituent aligns it with fluorinated aromatic compounds in reactivity studies .

Biological Activity

1-Propanone, 1-(4-(4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triaz in-3-yl)-2,2,3,3,3-pentafluoro- (CAS No. 72307-48-3) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is complex due to its multiple functional groups. It contains a pentafluorinated moiety and a pyrazolo-triazine structure that may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 72307-48-3 |

| Molecular Formula | C17H14F5N5 |

| Molecular Weight | 399.31 g/mol |

| Chemical Structure | Structure |

Anticancer Properties

Research indicates that compounds similar to 1-Propanone exhibit promising anticancer properties. For instance, the pyrazolo-triazine scaffold has been associated with inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry examined derivatives of pyrazolo-triazines and found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's structural features were critical for its interaction with target proteins involved in cancer progression .

Antimicrobial Activity

The fluorinated phenyl groups in the compound may enhance its antimicrobial properties. A comparative analysis of similar fluorinated compounds suggests increased potency against Gram-positive bacteria due to altered membrane permeability.

Research Findings:

In vitro studies showed that related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of multiple fluorine atoms was hypothesized to contribute to this activity by disrupting bacterial membrane integrity .

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. The specific structure of 1-Propanone allows it to potentially inhibit enzymes involved in metabolic pathways.

Example:

A study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated that similar triazine derivatives could effectively inhibit DHFR activity, leading to reduced proliferation of rapidly dividing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.